molecular formula C20H18FN3O4 B2848749 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 941891-72-1

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2848749
CAS No.: 941891-72-1
M. Wt: 383.379
InChI Key: FVPPMRMCBYLULZ-UHFFFAOYSA-N
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Description

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one is a heterocyclic compound featuring:

  • A pyrrolidin-2-one core substituted at position 1 with a 4-fluorophenyl group.
  • A 1,2,4-oxadiazole ring at position 4 of the pyrrolidinone, further substituted at position 3 with a 3,4-dimethoxyphenyl group.

The 4-fluorophenyl group contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4/c1-26-16-8-3-12(9-17(16)27-2)19-22-20(28-23-19)13-10-18(25)24(11-13)15-6-4-14(21)5-7-15/h3-9,13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPPMRMCBYLULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one typically involves a multi-step process. One common synthetic route includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under specific conditions. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl moiety, using reagents like sodium hydride or organolithium compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The following analogs share the pyrrolidin-2-one core but differ in substituents on the oxadiazole and aryl groups:

Compound Name R1 (Pyrrolidinone Position 1) R2 (Oxadiazole Position 3) Molecular Formula Molecular Weight Reference
Target Compound 4-Fluorophenyl 3,4-Dimethoxyphenyl C₂₁H₁₉FN₂O₄ 382.39 g/mol N/A
4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)pyrrolidin-2-one (4a) 4-Fluorophenyl 4-Amino-5-thioxo-1,2,4-triazol-3-yl C₁₅H₁₃FN₆OS 344.36 g/mol
1-(4-Fluorophenyl)-4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone 4-Fluorophenyl 3-Pyridinyl C₁₇H₁₂FN₃O₂ 309.30 g/mol
1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one 4-Methoxyphenyl Phenyl C₁₉H₁₇N₃O₃ 335.36 g/mol
3-(4-Fluorophenyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrrolidin-2-one 4-Fluorophenyl 4-Trifluoromethylphenyl (via CH₂) C₂₁H₁₅F₄N₃O₂ 417.36 g/mol
Key Observations:
  • Lipophilicity: Fluorine substituents (e.g., 4-fluorophenyl) enhance lipophilicity compared to methoxy or amino groups .

Physicochemical Properties

Limited data are available, but inferences can be made from substituent effects:

Compound Name Melting Point (°C) Synthetic Yield LogP (Predicted) Solubility (Predicted)
Target Compound N/A N/A 2.8 Low (lipophilic)
4a Not reported 52% 1.2 Moderate (polar groups)
1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one N/A N/A 3.1 Low
Example 64 (chromenone analog) 303–306 20% 4.5 Very low
Notes:
  • The target compound’s dimethoxy groups may improve aqueous solubility slightly compared to purely aromatic analogs (e.g., phenyl-substituted ).
  • Lower synthetic yields (e.g., 20% in ) highlight challenges in introducing complex substituents.

Pharmacological Implications

While direct activity data are absent, structural trends suggest:

  • Target Compound : The 3,4-dimethoxyphenyl group is associated with kinase inhibition (e.g., tyrosine kinases) due to its resemblance to ATP-binding pocket ligands .
  • Pyridinyl Analogs : Heteroaromatic substituents may enhance CNS penetration but reduce metabolic stability.
  • Trifluoromethyl Analogs : Increased electronegativity could improve binding to hydrophobic enzyme pockets.

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